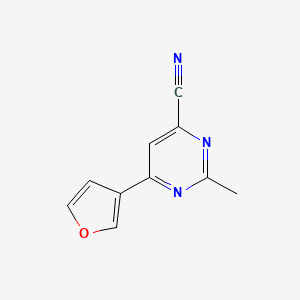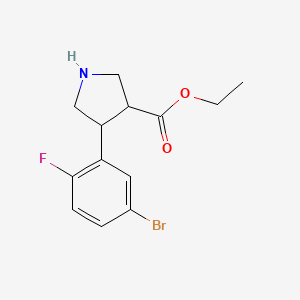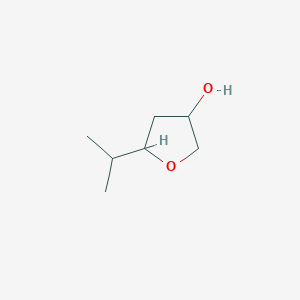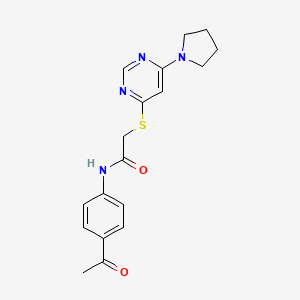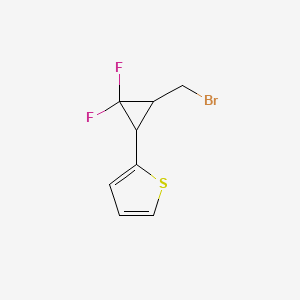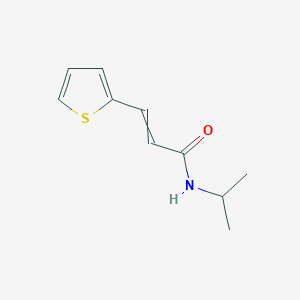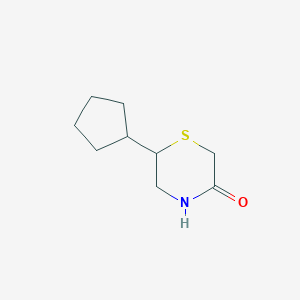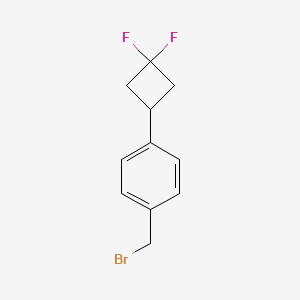
1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene is a chemical compound with the molecular formula C10H9BrF2. It is used primarily in research settings, particularly in the fields of chemistry and biochemistry . The compound is characterized by the presence of a bromomethyl group and a difluorocyclobutyl group attached to a benzene ring, making it a unique and valuable molecule for various applications.
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene typically involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand the interactions between different molecules and biological systems.
Medicine: Research involving this compound can lead to the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The difluorocyclobutyl group can influence the compound’s stability and reactivity, making it a valuable tool in mechanistic studies .
Comparison with Similar Compounds
1-(Bromomethyl)-4-(3,3-difluorocyclobutyl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-4-(3,3-difluorocyclopropyl)benzene: This compound has a cyclopropyl group instead of a cyclobutyl group, leading to differences in reactivity and stability.
1-(Chloromethyl)-4-(3,3-difluorocyclobutyl)benzene: The presence of a chloromethyl group instead of a bromomethyl group can result in different chemical properties and reactivity.
This compound: This compound has a similar structure but with different substituents, leading to variations in its applications and effectiveness.
Properties
Molecular Formula |
C11H11BrF2 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
1-(bromomethyl)-4-(3,3-difluorocyclobutyl)benzene |
InChI |
InChI=1S/C11H11BrF2/c12-7-8-1-3-9(4-2-8)10-5-11(13,14)6-10/h1-4,10H,5-7H2 |
InChI Key |
OLYODJIWFWIFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


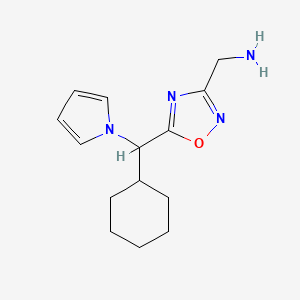
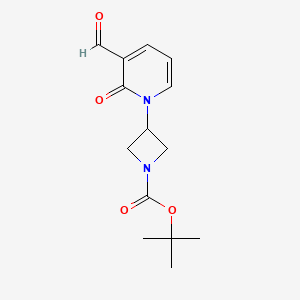
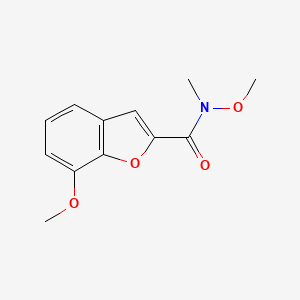
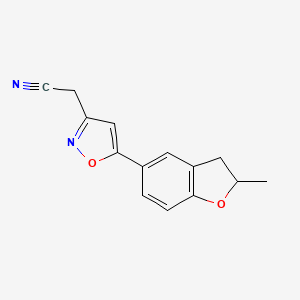
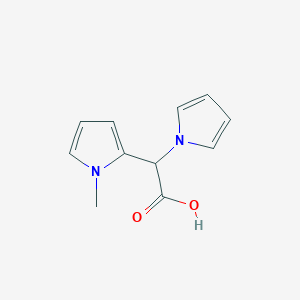
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14872345.png)
